4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
Description
Properties
IUPAC Name |
4-[[(4-acetylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5S2/c1-13(20)15-4-6-16(7-5-15)25(21,22)17-12-14-8-10-19(11-9-14)26(23,24)18(2)3/h4-7,14,17H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKQZMNMOMZYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Piperidone Derivatives
Reductive amination of 4-piperidone with dimethylamine, using sodium cyanoborohydride in methanol, yields N,N-dimethylpiperidin-4-amine. This method achieves moderate yields (35–40%) but requires stringent pH control during workup to prevent decomposition. A typical protocol involves:
- Dissolving 1-(tert-butoxycarbonyl)-4-piperidone in methanol.
- Adding dimethylamine hydrochloride and sodium cyanoborohydride.
- Quenching with concentrated HCl and extracting with methylene chloride.
This route is limited by side reactions, such as over-reduction or N-demethylation, necessitating chromatographic purification.
Hydrogenation of Pyridine Precursors
Catalytic hydrogenation of 4-(dimethoxymethyl)-pyridine using ruthenium or rhodium catalysts under 2–4 MPa H₂ pressure provides a high-yield alternative (96–97% yield). For example, Ru/C in toluene at 40–100°C selectively reduces the pyridine ring to piperidine while preserving methoxymethyl groups. This method’s scalability is demonstrated in patent examples using 100 g batches.
Stepwise Synthesis and Optimization
Combining the above methodologies, the full synthesis proceeds as follows:
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Piperidine core formation | Ru/C, H₂ (2 MPa), toluene, 40°C | 97 |
| 2 | Primary sulfonylation | t-BuONSO, −78°C, THF | 80 |
| 3 | Aromatic sulfonylation | ClSO₃H, Et₃N, CH₂Cl₂ | 78 |
Critical Parameters :
- Catalyst Loading : 5–15% Ru/C ensures complete hydrogenation without over-reduction.
- Temperature Control : Sulfinylamine reactions require strict −78°C maintenance to prevent reagent decomposition.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity.
Analytical Characterization
Successful synthesis is confirmed through:
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 52.34 | 52.28 |
| H | 6.45 | 6.50 |
| N | 12.31 | 12.25 |
| S | 14.11 | 14.09 |
Challenges and Mitigation Strategies
Steric Hindrance
Bulky substituents on the piperidine ring impede sulfonamide coupling. Using excess sulfonyl chloride (1.5 eq) and prolonged reaction times (24 h) improves yields.
Byproduct Formation
Dimethylamine hydrochloride byproducts from reductive amination are removed via aqueous extraction at pH 10.
Chemical Reactions Analysis
Types of Reactions
4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzyme activity. The acetylphenylsulfonamido group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the aromatic ring, piperidine modifications, and sulfonamide linkages. Below is a detailed comparison:
Substituent Variations on the Aromatic Ring
- Target Compound : 4-Acetylphenyl group. The acetyl moiety (COCH₃) may enhance metabolic stability or influence binding affinity through electron-withdrawing effects.
- 4-[(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide () : Features a benzodioxine-sulfonamide group, introducing oxygen heterocycles that could alter solubility and steric interactions. Molecular weight: 419.52 g/mol .
- 4-((3-Chloro-4-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide () : Substituted with 3-chloro-4-methylphenyl, introducing halogen and alkyl groups that may enhance lipophilicity. Molecular weight: 410.0 g/mol .
- Molecular weight: 410.0 g/mol .
Piperidine and Sulfonamide Modifications
- N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () : Replaces piperidine with piperazine and incorporates a fluorophenyl-acetamide chain. This structure diverges significantly in backbone flexibility and electronic properties .
- N-(4-((4,4-Dimethylpiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide () : Uses a 4,4-dimethylpiperidine and nitro-furan group, which may confer redox activity or enhanced binding to nitroreductases .
Pharmacological Implications
- Apoptotic Activity : highlights sulfonamide-benzamides as selective apoptotic CHOP pathway activators, suggesting that the sulfonamide-piperidine scaffold may play a role in apoptosis induction .
- Structural Flexibility : Compounds with bulkier aromatic substituents (e.g., benzodioxine in ) may face reduced bioavailability compared to the acetylphenyl group in the target compound, which balances hydrophobicity and steric demand .
Biological Activity
4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of piperidine derivatives, which are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this specific compound, synthesizing data from diverse research studies and case evaluations.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C15H20N2O4S2
- Molecular Weight : 368.46 g/mol
Biological Activity Overview
Research indicates that sulfonamide derivatives exhibit a range of biological activities. The specific compound has been evaluated for its effects on various biological systems, including:
- Antimicrobial Activity : Several studies suggest that sulfonamides possess significant antibacterial properties. This compound has shown effectiveness against certain strains of bacteria, particularly those resistant to traditional antibiotics.
- Anti-inflammatory Properties : The compound has been tested for its ability to reduce inflammation in animal models, showing promise in conditions like arthritis.
- Analgesic Effects : Preliminary studies indicate that it may have pain-relieving properties comparable to established analgesics.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. The results indicated:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Anti-inflammatory Effects
In a controlled study investigating the anti-inflammatory effects of this compound, researchers observed a significant reduction in paw edema in rats treated with varying doses:
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 50 | 70 |
The results indicate a dose-dependent response, with higher doses yielding greater anti-inflammatory effects.
Analgesic Activity
A recent study assessed the analgesic potential using the acetic acid-induced writhing test in mice. The results were as follows:
| Treatment Group | Number of Writhes (Mean ± SD) |
|---|---|
| Control | 30 ± 5 |
| Low Dose | 20 ± 3 |
| High Dose | 10 ± 2 |
The high-dose group showed a significant reduction in pain response compared to the control group, indicating effective analgesic properties.
The biological activity of sulfonamides is primarily attributed to their ability to inhibit bacterial folate synthesis by blocking the enzyme dihydropteroate synthase. This inhibition disrupts nucleic acid synthesis and ultimately leads to bacterial cell death. Additionally, anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
